![molecular formula C19H15Cl2N3O2 B2633913 N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2178773-78-7](/img/structure/B2633913.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features a bipyridine moiety linked to a dichlorophenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” typically involves the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the dichlorophenoxy group: The dichlorophenoxy acetamide can be introduced via a nucleophilic substitution reaction.
Final coupling: The bipyridine intermediate is then coupled with the dichlorophenoxy acetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-([4,4’-bipyridin]-6-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
“N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” is unique due to the specific positioning of the bipyridine and dichlorophenoxy groups, which can influence its chemical reactivity and binding properties. This structural uniqueness can lead to distinct applications and interactions compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-16-3-4-18(17(21)7-16)26-12-19(25)24-9-13-6-15(11-23-8-13)14-2-1-5-22-10-14/h1-8,10-11H,9,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOOCYZMTSBBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)
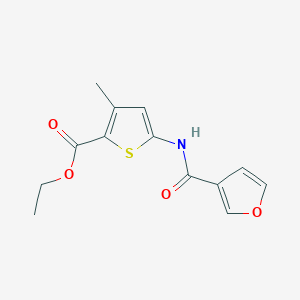
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)
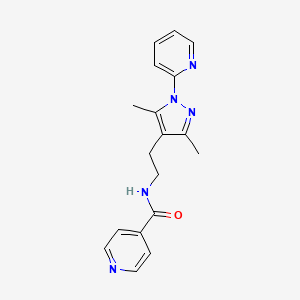
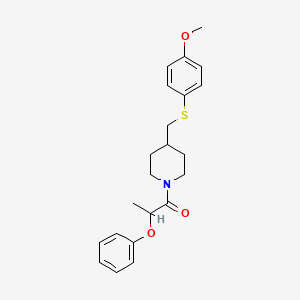
![methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2633835.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate](/img/structure/B2633838.png)
![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)
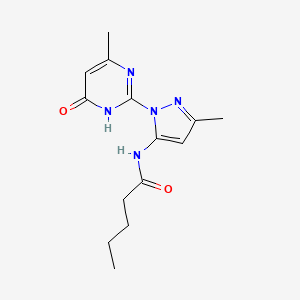

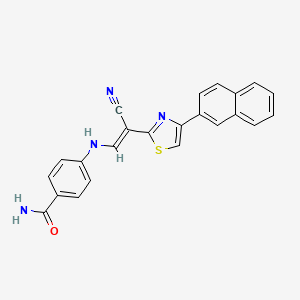
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
